molecular formula C8H7IN2 B566743 7-Iodo-2-methyl-2H-indazole CAS No. 1216694-71-1

7-Iodo-2-methyl-2H-indazole

Cat. No.: B566743
CAS No.: 1216694-71-1
M. Wt: 258.062
InChI Key: YDNWOYHMYDZWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position of the indazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the iodine atom can be replaced by other functional groups, such as hydroxyl or nitro groups, using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the iodine position, where nucleophiles such as amines, thiols, or alkoxides replace the iodine atom. Common reagents for these reactions include sodium azide, thiourea, or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, thiourea, sodium methoxide, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 7-Hydroxy-2-methyl-2H-indazole, 7-Nitro-2-methyl-2H-indazole.

    Reduction: 2-Methyl-2H-indazole.

    Substitution: 7-Amino-2-methyl-2H-indazole, 7-Thio-2-methyl-2H-indazole, 7-Methoxy-2-methyl-2H-indazole.

Scientific Research Applications

7-Iodo-2-methyl-2H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes, where its unique chemical properties are leveraged to enhance product performance.

Comparison with Similar Compounds

    2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    7-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.

    7-Chloro-2-methyl-2H-indazole: Contains a chlorine atom, leading to variations in its chemical and biological behavior.

Uniqueness: 7-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWOYHMYDZWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680934
Record name 7-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216694-71-1
Record name 7-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.